PF-05231023 was synthesized by Pfizer Inc. and is classified as a biologic therapeutic agent. It falls under the category of metabolic regulators, specifically targeting pathways involved in lipid metabolism and glucose homeostasis. Its mechanism of action primarily involves the activation of fibroblast growth factor receptors, leading to various metabolic benefits .
The synthesis of PF-05231023 involves a multi-step process that includes the following key components:
PF-05231023 has a complex molecular structure characterized by:
The structural modifications enhance its resistance to proteolytic degradation, thereby increasing its bioavailability compared to native fibroblast growth factor 21 .
PF-05231023 undergoes various biochemical interactions upon administration:
The pharmacokinetics reveal that the intact N-terminal form exhibits slower clearance rates compared to the C-terminal form, influencing dosing regimens in clinical applications .
PF-05231023 exerts its effects through several mechanisms:
The mechanism involves both direct effects on adipose tissue and indirect effects on liver metabolism, contributing to improved metabolic profiles in treated subjects .
PF-05231023 possesses several notable physical and chemical properties:
In terms of solubility, PF-05231023 is designed for optimal absorption when administered intravenously, with pharmacokinetic studies indicating favorable distribution characteristics in biological systems .
PF-05231023 has significant potential applications in various scientific fields:
Clinical trials have demonstrated promising results regarding weight loss and improvements in lipid profiles among patients with metabolic syndromes, highlighting its relevance as a candidate for further development in therapeutic settings .
PF-05231023 is a long-acting fibroblast growth factor 21 (FGF21) analog engineered through covalent conjugation of two modified human FGF21 molecules ([des-His¹, Ala¹²⁹Cys]FGF21) to a nontargeting human immunoglobulin G1 κ (IgG1κ) scaffold (CVX-2000). This design creates a bivalent molecule with a molecular weight of ~190 kDa, significantly larger than native FGF21 (∼19 kDa) [6] [7]. Key structural modifications include:
Table 1: Structural Components of PF-05231023
Component | Function | Modification Rationale |
---|---|---|
FGF21 core (residues 2-181) | Binds FGFR1c/β-Klotho complex | Retention of wild-type sequence except Ala¹²⁹Cys substitution |
IgG1κ scaffold (CVX-2000) | Extends plasma half-life via FcRn-mediated recycling | Non-targeting human antibody fragment |
Dipeptide Linker | Connects FGF21 to scaffold; optimizes spatial orientation | Engineered for protease resistance |
These modifications address native FGF21's limitations: susceptibility to proteolysis (terminal half-life: 0.5–2 hours) and rapid renal clearance [3] [6].
Pharmacokinetic studies reveal complex dissociation kinetics due to differential clearance of intact termini:
Table 2: Pharmacokinetic Parameters of PF-05231023
Parameter | Intact C-Terminus | Intact N-Terminus | Key Findings |
---|---|---|---|
Half-life (IV) | 6.5–7.7 h (Human) | 66.5–96.6 h (Human) | N-terminus drives sustained exposure |
SC Bioavailability | 4–7% (Mouse) | ∼50% (Mouse) | Enhanced subcutaneous delivery feasibility |
Clearance | Rapid proteolysis | Hepcatobiliary route | C-terminus degradation as primary clearance path |
PF-05231023 demonstrates target-mediated drug disposition, with sustained triglyceride reduction (>48% at 200 mg dose) persisting beyond detectable C-terminus levels, confirming N-terminus-driven pharmacology [3] [6].
The covalent architecture of PF-05231023 confers superior biophysical properties:
Table 3: Stability Comparison: Native FGF21 vs. PF-05231023
Property | Native FGF21 | PF-05231023 | Enhancement Mechanism |
---|---|---|---|
Serum Half-life | 0.5–2 h | 66.5–96.6 h (NT) | IgG scaffold shielding + protease-resistant motifs |
In Vitro Aggregation | Rapid (≤12 h) | Minimal (≥72 h) | Conjugation stabilizes tertiary structure |
Bioactivity Retention | <6 hours (rodents) | >6 days (rodents) | Sustained receptor engagement via NT exposure |
In vivo efficacy studies confirm these enhancements: Weekly dosing in diet-induced obese mice reduces body weight by 15% and hepatic triglycerides by 52%, effects undetectable with native FGF21 due to rapid clearance [5] [6] [7]. Nonalcoholic steatohepatitis (NASH) models show PF-05231023 decreases liver fibrosis markers (collagen-I: −40%; α-SMA: −38%) via sustained target engagement [5] [7].
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7